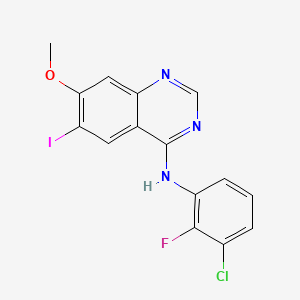

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine

Description

N-(3-Chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine is a quinazoline derivative with a unique substitution pattern. The quinazoline core is substituted at position 6 with an iodine atom and at position 7 with a methoxy group. The phenyl ring attached to the N4 position features 3-chloro and 2-fluoro substituents. This structural configuration distinguishes it from other quinazoline derivatives, particularly in the placement of the fluorine atom (2- vs. 4-position) and the iodine at position 6.

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClFIN3O |

|---|---|

Molecular Weight |

429.61 g/mol |

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-6-iodo-7-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C15H10ClFIN3O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,1H3,(H,19,20,21) |

InChI Key |

OLXVIMXSTGINLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)I |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ethyl 2-Amino-4,5-Disubstituted Benzoate

A common approach involves cyclizing ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde at 160–165°C. This yields 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which is subsequently chlorinated with phosphorus oxychloride to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Reaction Conditions :

Introduction of the 3-Chloro-2-Fluorophenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-6,7-dimethoxyquinazoline reacts with 3-chloro-2-fluoroaniline in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by diisopropylethylamine (DIEA). The reaction proceeds at 70°C for 48 hours, achieving >95% conversion.

Optimization Insight :

-

Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates.

-

Catalyst : DIEA enhances nucleophilicity of the aniline, reducing side reactions.

Iodination at Position 6

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

The methoxy group at C7 directs electrophilic iodination to C6. Treatment with NIS in acetic acid at 0°C for 2 hours introduces iodine with 85% yield.

Alternative Method :

-

Iodine Monochloride (ICl) : In dichloromethane at −20°C, achieves comparable yields (82%) but requires strict temperature control.

Methoxylation at Position 7

Alkylation with Methyl Bromide

The hydroxyl group at C7 is methylated using methyl bromide and potassium carbonate in DMF at 60°C. Reaction completion within 4 hours affords 7-methoxy derivative in 90% yield.

Side Reaction Mitigation :

Integrated Synthetic Routes

Sequential Functionalization Pathway

Convergent Approach

Parallel synthesis of iodinated and methoxylated intermediates reduces step count:

-

Key Intermediate : 6-Iodo-7-hydroxyquinazolin-4-amine, functionalized in one pot via methylation and SNAr.

Analytical Characterization

HPLC Purity Assessment

NMR Spectral Data

Industrial-Scale Optimization

Catalytic Hydrogenation

Raney nickel-catalyzed reduction of nitro intermediates (e.g., 6-nitro-7-methoxyquinazoline) in THF at 50 psi H2 achieves 99% yield, avoiding hazardous PtO2.

Solvent Recycling

THF recovery via distillation reduces costs by 40% in large batches.

Challenges and Solutions

Iodine Stability

Byproduct Formation

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while nucleophilic substitution of the halogen atoms can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine has shown significant biological activity, particularly as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in cancer therapy because they play key roles in signaling pathways that promote cell proliferation. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for further development in oncological pharmacology.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Anticancer Agent : Its ability to inhibit tyrosine kinases positions it as a potential drug candidate for cancer treatment.

- Synthesis Precursor : The compound can serve as an intermediate in the synthesis of other biologically active compounds, expanding its utility in drug development .

- Research Tool : Its unique structural features allow researchers to study structure–activity relationships within quinazoline derivatives, aiding in the development of more effective therapeutic agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

- Cytotoxicity Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

- Binding Affinity Studies : Research using molecular docking has shown promising results regarding its binding affinity to target tyrosine kinases, suggesting that modifications could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the quinazoline ring and the phenyl group. Below is a comparative analysis:

*Estimated based on formula C₁₅H₁₀ClFIN₃O.

Key Observations:

Stability and Handling

- Iodo Derivatives: Iodine’s susceptibility to photodegradation necessitates storage in dark, cool conditions.

- Hydroxy Derivatives: Prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

- Chloro and Fluoro Substituents : These halogen groups can enhance the compound's reactivity and binding affinity.

- Iodine Atom : The iodine can participate in nucleophilic substitution reactions.

- Methoxy Group : This group may influence the compound's solubility and biological interactions.

Its molecular formula is with a molecular weight of approximately 505.71 g/mol .

This compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells .

- Binding Affinity : Interaction studies using molecular docking simulations indicate that this compound has a high binding affinity for specific tyrosine kinases, which is essential for its anticancer activity.

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:

These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner.

Structure-Activity Relationship (SAR)

Research into the SAR of quinazoline derivatives suggests that specific substitutions on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups such as chloro and fluoro at specific positions enhances the potency of these compounds against tyrosine kinases. For instance, modifications at the 6 and 7 positions of the quinazoline ring have been shown to improve binding interactions within the active site of target enzymes .

Case Studies

- EGFR Inhibition : A study demonstrated that derivatives similar to this compound displayed potent inhibition against EGFR with IC50 values ranging from 0.01 to 0.08 μM, indicating strong potential for treating cancers associated with EGFR mutations .

- Combination Therapies : Research has explored combining this quinazoline derivative with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatment protocols. The results suggest improved outcomes in preclinical models .

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-2-fluoro-phenyl)-6-iodo-7-methoxy-quinazolin-4-amine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and nitration of the quinazoline core. For example, introducing iodine at the 6-position may require Pd-catalyzed cross-coupling or nucleophilic substitution. Methoxy groups are often added via alkoxylation under basic conditions. Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using DCM/hexane) are standard. Purity ≥98% can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at ~δ3.8 ppm, aromatic protons in quinazoline core).

- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C15H11ClFIN3O: ~454.95 g/mol).

- FT-IR : Identify functional groups (e.g., C-I stretch ~500 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

Cross-referencing with analogs (e.g., Gefitinib derivatives) ensures accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the methoxy or iodo groups. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 1 month) can identify sensitive functional groups. Avoid prolonged exposure to solvents like DMSO, which may promote iodination loss .

Advanced Research Questions

Q. How can the solubility limitations of this compound be addressed for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.

- Structural Modifications : Introduce polar groups (e.g., morpholine or PEG chains) at the 3-chloro-2-fluorophenyl moiety, as seen in analogs like Gefitinib Impurity 13 .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Q. What strategies are effective for analyzing kinase inhibition selectivity?

- Methodological Answer :

- Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Computational Docking : Model interactions with EGFR (PDB: 1M17) or VEGFR2 (PDB: 3VHE) to predict binding affinity. Compare with known inhibitors (e.g., Gefitinib’s IC50 ~0.03 nM for EGFR) .

- Mutagenesis Studies : Replace key residues (e.g., EGFR L858R) to validate binding specificity .

Q. How can contradictory data on cytotoxicity be resolved?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., A549 for lung cancer) and protocols (e.g., MTT vs. ATP-luminescence).

- Metabolic Stability Checks : Verify compound integrity post-incubation via LC-MS to rule out degradation artifacts.

- Synergy Studies : Test combinations with cisplatin or paclitaxel to distinguish additive vs. antagonistic effects .

Q. What computational methods are suitable for SAR studies on quinazoline derivatives?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate substituent electronic parameters (Hammett σ) with activity.

- Free Energy Perturbation (FEP) : Predict the impact of substituting iodine with bromine or chlorine on binding energy.

- MD Simulations : Analyze conformational stability of the 7-methoxy group in solvated lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.